molecular formula C24H28N4O4 B12184629 1H-Pyrimido[5,4-i]quinazoline-2,10(3H,4aH)-dione, octahydro-4,8-bis(4-methoxyphenyl)- CAS No. 21873-98-3

1H-Pyrimido[5,4-i]quinazoline-2,10(3H,4aH)-dione, octahydro-4,8-bis(4-methoxyphenyl)-

Cat. No.: B12184629
CAS No.: 21873-98-3
M. Wt: 436.5 g/mol
InChI Key: GYAXPVYZTFUVAU-UHFFFAOYSA-N
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Description

1H-Pyrimido[5,4-i]quinazoline-2,10(3H,4aH)-dione, octahydro-4,8-bis(4-methoxyphenyl)- is a complex organic compound that belongs to the class of pyrimidoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused ring system with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1H-Pyrimido[5,4-i]quinazoline-2,10(3H,4aH)-dione, octahydro-4,8-bis(4-methoxyphenyl)- can be achieved through a multi-component reaction involving barbituric acid, aldehydes, and anilines The reaction typically involves the use of commercially available anilines and aldehydes, which react with barbituric acid under mild conditions to form the desired product .

Industrial production methods for this compound may involve similar multi-component reactions, but on a larger scale with optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1H-Pyrimido[5,4-i]quinazoline-2,10(3H,4aH)-dione, octahydro-4,8-bis(4-methoxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. For example, oxidation with potassium permanganate can convert methoxy groups to carboxylic acids.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines. Sodium borohydride is a common reducing agent for such transformations.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the aromatic ring or other reactive sites within the molecule. Common nucleophiles include halides, amines, and thiols.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the original compound.

Scientific Research Applications

1H-Pyrimido[5,4-i]quinazoline-2,10(3H,4aH)-dione, octahydro-4,8-bis(4-methoxyphenyl)- has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer activities.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It is being investigated for its ability to inhibit specific enzymes or receptors involved in disease pathways.

    Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals, dyes, and polymers. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 1H-Pyrimido[5,4-i]quinazoline-2,10(3H,4aH)-dione, octahydro-4,8-bis(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways within biological systems . The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical processes.

For example, the compound may inhibit the activity of certain kinases or proteases, which are enzymes involved in signal transduction and protein degradation, respectively. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways and induce cell death in cancer cells or inhibit the growth of pathogens.

Comparison with Similar Compounds

1H-Pyrimido[5,4-i]quinazoline-2,10(3H,4aH)-dione, octahydro-4,8-bis(4-methoxyphenyl)- can be compared with other similar compounds, such as quinazolinones and pyrimidoquinolines .

    Quinazolinones: These compounds share a similar core structure but differ in the functional groups attached to the ring system. Quinazolinones are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.

    Pyrimidoquinolines: These compounds also feature a fused ring system but have different substituents and functional groups. Pyrimidoquinolines are studied for their potential as therapeutic agents and their ability to interact with various biological targets.

The uniqueness of 1H-Pyrimido[5,4-i]quinazoline-2,10(3H,4aH)-dione, octahydro-4,8-bis(4-methoxyphenyl)- lies in its specific structure and the presence of methoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

21873-98-3

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

4,8-bis(4-methoxyphenyl)-3,4,4a,5,6,7,7a,8,9,11-decahydro-1H-pyrimido[5,4-i]quinazoline-2,10-dione

InChI

InChI=1S/C24H28N4O4/c1-31-16-10-6-14(7-11-16)20-18-4-3-5-19-21(15-8-12-17(32-2)13-9-15)26-23(30)28-24(18,19)27-22(29)25-20/h6-13,18-21H,3-5H2,1-2H3,(H2,25,27,29)(H2,26,28,30)

InChI Key

GYAXPVYZTFUVAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3CCCC4C3(NC(=O)N2)NC(=O)NC4C5=CC=C(C=C5)OC

Origin of Product

United States

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